

Application Note: Comprehensive Characterization of Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate

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Compound of Interest

Compound Name:	Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate
CAS No.:	116544-11-7
Cat. No.:	B3215652

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Abstract

This document provides a detailed guide for the analytical characterization of **Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate**, a β -amino ester of interest in pharmaceutical and chemical synthesis. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the structural integrity, purity, and quality of the compound. This guide emphasizes a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis for a comprehensive evaluation.

Introduction

Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate is a β -amino ester, a class of compounds recognized for their utility as synthetic intermediates and their presence in biologically active molecules.^{[1][2]} Accurate and thorough characterization is a critical step in the research and

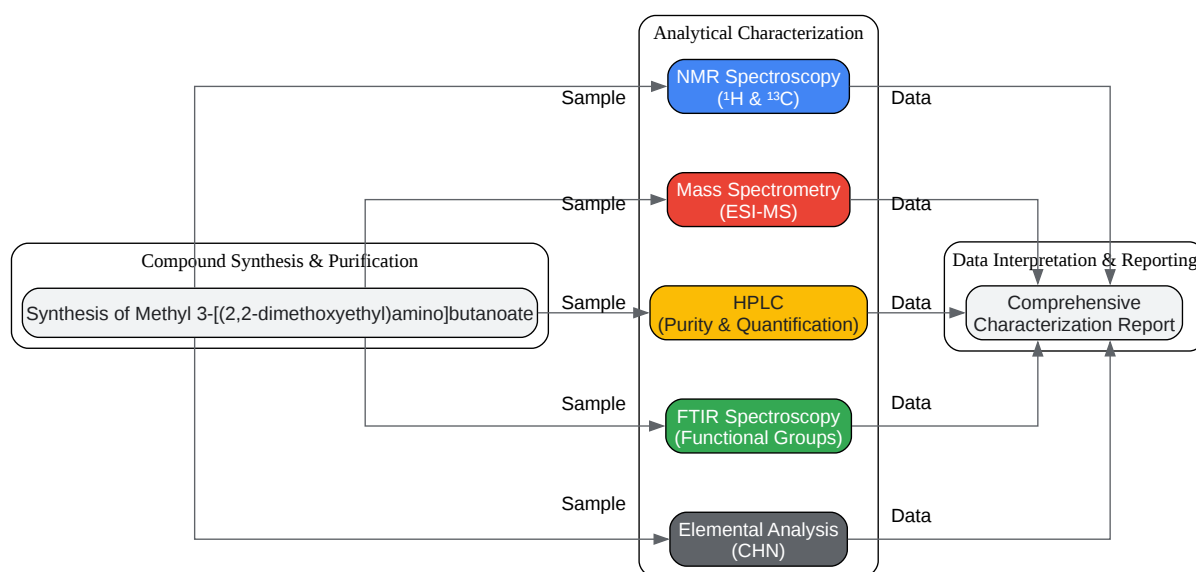
development process, ensuring the identity and purity of the synthesized compound. This application note details a suite of analytical methods to provide a holistic understanding of the molecule's chemical properties.

The analytical workflow is designed to confirm the molecular structure, determine the purity profile, and quantify the elemental composition. By integrating data from various spectroscopic and chromatographic techniques, a high degree of confidence in the compound's characterization can be achieved.

Analytical Workflow Overview

A systematic approach to the characterization of **Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate** is crucial for obtaining reliable and comprehensive data.

The following workflow is recommended:



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Caption: Recommended analytical workflow for the comprehensive characterization of **Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing detailed information about the chemical environment of individual atoms. For **Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate**, both ^1H and ^{13}C NMR are essential for confirming the connectivity of the carbon and hydrogen atoms.

^1H NMR Spectroscopy Protocol

Objective: To identify and assign all proton signals in the molecule.

Instrumentation:

- NMR Spectrometer (400 MHz or higher)
- 5 mm NMR tubes
- Deuterated chloroform (CDCl_3) with 0.03% v/v Tetramethylsilane (TMS)

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl_3 in a clean, dry NMR tube.
- Instrument Setup:
 - Lock the spectrometer on the deuterium signal of CDCl_3 .
 - Shim the magnetic field to achieve optimal resolution.
 - Set the spectral width to approximately 16 ppm.
 - Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase the spectrum manually.
 - Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
 - Integrate all signals.

Expected ^1H NMR Data:

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-a (CH ₃ -O)	~3.67	s	3H	-
H-b (CH-N)	~2.90 - 3.00	m	1H	-
H-c (CH ₂)	~2.40 - 2.55	m	2H	-
H-d (CH ₃ -C)	~1.20	d	3H	~6.5
H-e (N-CH ₂)	~2.65 - 2.75	m	2H	-
H-f (CH(OCH ₃) ₂)	~4.45	t	1H	~5.5
H-g (OCH ₃)	~3.35	s	6H	-
H-h (NH)	Broad singlet	1H	-	-

¹³C NMR Spectroscopy Protocol

Objective: To identify all unique carbon environments in the molecule.

Instrumentation:

- NMR Spectrometer (100 MHz or higher)
- 5 mm NMR tubes
- Deuterated chloroform (CDCl₃)

Procedure:

- Sample Preparation: Use the same sample prepared for ¹H NMR.
- Instrument Setup:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to approximately 220 ppm.

- Use a sufficient number of scans for a good signal-to-noise ratio (may require several hundred to thousands of scans).
- Data Processing:
 - Apply a Fourier transform.
 - Phase the spectrum.
 - Calibrate the chemical shift scale to the CDCl_3 signal at 77.16 ppm.

Expected ^{13}C NMR Data:

Assignment	Chemical Shift (δ , ppm)
C-1 (C=O)	~172
C-2 (CH-N)	~50-55
C-3 (CH_2)	~40-45
C-4 ($\text{CH}_3\text{-C}$)	~20
C-5 (O- CH_3)	~51
C-6 (N- CH_2)	~50-55
C-7 ($\text{CH}(\text{OCH}_3)_2$)	~103
C-8 (OCH_3)	~53

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

ESI-MS Protocol

Objective: To determine the molecular weight of the compound.

Instrumentation:

- Mass spectrometer with an ESI source
- Syringe pump
- Methanol (HPLC grade)

Procedure:

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in methanol.
- **Instrument Setup:**
 - Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
 - Set the ESI source to positive ion mode.
 - Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
- **Data Acquisition:** Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Expected Results:

The expected monoisotopic mass of **Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate** (C₁₀H₂₁NO₄) is 219.1471 g/mol . In positive ion mode ESI-MS, the primary ion observed should be the protonated molecule [M+H]⁺.

Ion	Calculated m/z	Observed m/z
[M+H] ⁺	220.1543	~220.2

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this application, a reversed-phase HPLC method can be developed to determine the purity of the synthesized compound.

HPLC Purity Analysis Protocol

Objective: To determine the purity of the compound and identify any impurities.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid

Procedure:

- Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
- Chromatographic Conditions:
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Detection Wavelength: 210 nm (as the compound lacks a strong chromophore)
 - Injection Volume: 10 μ L
- Data Analysis:

- Integrate the peaks in the chromatogram.
- Calculate the purity of the main peak as a percentage of the total peak area.

Expected Results:

A successful separation will show a major peak corresponding to **Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate** with good peak shape. The purity is calculated as:

Purity (%) = (Area of main peak / Total area of all peaks) x 100

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[3][4][5]

FTIR Protocol

Objective: To confirm the presence of key functional groups.

Instrumentation:

- FTIR spectrometer
- Sample holder (e.g., NaCl plates for neat liquid or KBr pellet for solid)

Procedure:

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two NaCl plates.
 - KBr Pellet (if sample is a salt): Mix a small amount of the sample with dry KBr powder and press into a transparent pellet.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample holder.

- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .

Expected Characteristic Absorptions:

Functional Group	Vibrational Mode	Expected Wavenumber (cm^{-1})
N-H (secondary amine)	Stretch	3300-3500 (weak, broad)
C-H (sp^3)	Stretch	2850-3000
C=O (ester)	Stretch	1735-1750 (strong)[5]
C-O (ester)	Stretch	1000-1300 (strong)[5]
C-N	Stretch	1020-1250

Elemental Analysis

Principle: Elemental analysis determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[6][7][8] This technique is fundamental for confirming the empirical formula of a newly synthesized compound.[9][10]

CHN Analysis Protocol

Objective: To confirm the elemental composition of the compound.

Instrumentation:

- CHN Elemental Analyzer

Procedure:

- Sample Preparation: Accurately weigh a small amount of the dried, pure sample (typically 1-3 mg) into a tin capsule.
- Instrument Setup: Calibrate the instrument using a certified standard (e.g., acetanilide).
- Analysis: Combust the sample in a high-oxygen environment. The resulting gases (CO_2 , H_2O , and N_2) are separated and quantified by detectors.

Expected Results:

The theoretical elemental composition of **Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate** (C₁₀H₂₁NO₄) is:

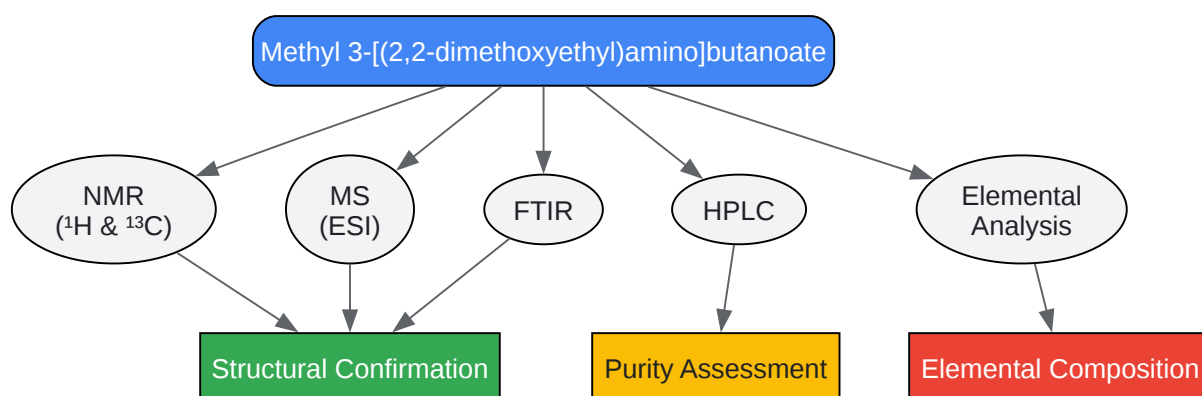
- Carbon (C): 54.77%
- Hydrogen (H): 9.65%
- Nitrogen (N): 6.39%

The experimental values should be within $\pm 0.4\%$ of the theoretical values.

Element	Theoretical (%)	Experimental (%)
C	54.77	54.77 \pm 0.4
H	9.65	9.65 \pm 0.4
N	6.39	6.39 \pm 0.4

Summary of Analytical Data

The combination of these analytical techniques provides a comprehensive characterization of **Methyl 3-[(2,2-dimethoxyethyl)amino]butanoate**.



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Caption: Integration of analytical data for a complete characterization of the target compound.

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